molecular formula C11H9ClN2O B13802575 2-Chloro-4-methoxy-6-phenyl-pyrimidine

2-Chloro-4-methoxy-6-phenyl-pyrimidine

Cat. No.: B13802575
M. Wt: 220.65 g/mol
InChI Key: OLIZURPVUNLPQT-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-6-phenyl-pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxy-6-phenyl-pyrimidine typically involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method involves starting from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These methods provide a straightforward approach to obtaining the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-6-phenyl-pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions include various substituted pyrimidines, depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-6-phenyl-pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses . The compound’s ability to modulate these pathways makes it a promising candidate for the development of new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-methoxy-6-phenyl-pyrimidine is unique due to the presence of both the methoxy and phenyl groups, which contribute to its distinct chemical properties and biological activities. These structural features enhance its potential as a versatile scaffold for the development of new pharmacologically active compounds.

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

2-chloro-4-methoxy-6-phenylpyrimidine

InChI

InChI=1S/C11H9ClN2O/c1-15-10-7-9(13-11(12)14-10)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

OLIZURPVUNLPQT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1)C2=CC=CC=C2)Cl

Origin of Product

United States

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